
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of bromine, chlorine, and oxirane groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the oxirane ring. The reaction conditions would need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research could explore its use in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in cells, leading to a cascade of biochemical events. The presence of the oxirane ring suggests that it could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the chlorophenyl and oxirane groups, making it less complex.
3-(3-Chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the bromine atoms, which may affect its reactivity.
2,3-Dibromo-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the chlorophenyl group, which could influence its chemical properties.
Uniqueness
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and oxirane groups in its structure
Propriétés
Formule moléculaire |
C12H11Br2ClO2 |
|---|---|
Poids moléculaire |
382.47 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C12H11Br2ClO2/c1-12(6-17-12)11(16)10(14)9(13)7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3 |
Clé InChI |
ZJAADAJXBRJTHI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


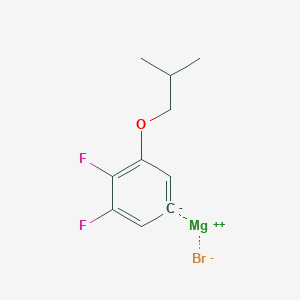

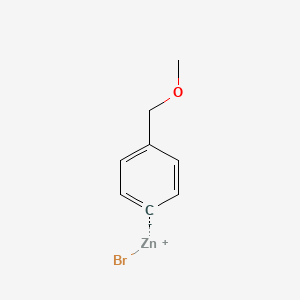

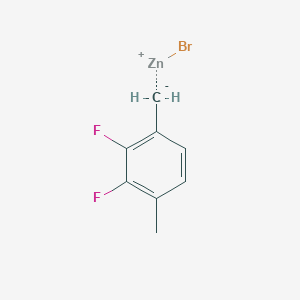
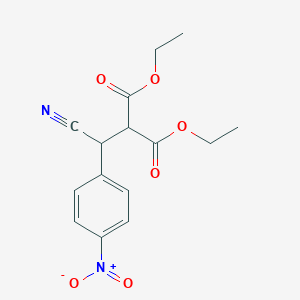
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

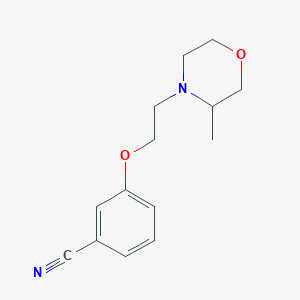
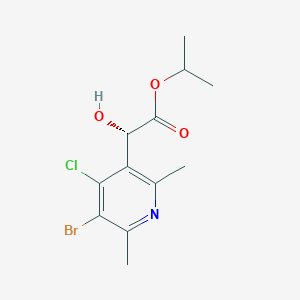

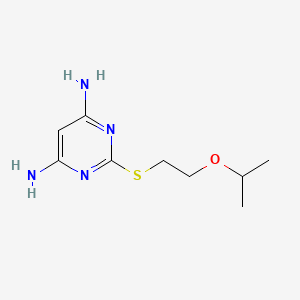
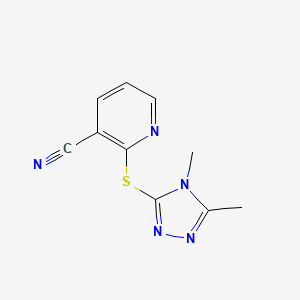
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
